(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid
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Overview
Description
(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid is a derivative of amino acids modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in the field of peptide synthesis due to its ability to protect the amino group during the synthesis process, preventing unwanted side reactions and polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid typically involves the protection of the amino group using the Fmoc group. This process can be carried out using various methods, including the mixed anhydride method and the acid chloride method . The reaction conditions often involve the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or other suitable reagents .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the step-by-step assembly of peptides on an insoluble resin, with the Fmoc group providing protection to the amino group during the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and bases like piperidine for Fmoc deprotection .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions and polymerization during peptide synthesis. The Fmoc group can be easily removed under mild conditions using bases like piperidine, allowing for the selective formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Fmoc-protected amino acids, such as:
- (S)-2-(Fmoc-amino)-3-phenylpropanoic Acid
- (S)-2-(Fmoc-amino)-4-methylpentanoic Acid
- (S)-2-(Fmoc-amino)-3-hydroxypropanoic Acid
Uniqueness
(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid is unique due to its specific structure, which includes a hydroxyl group on the pentanoic acid chain. This hydroxyl group provides additional functionality and reactivity, making it a valuable building block in peptide synthesis and other applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-11-5-10-18(19(23)24)21-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18,22H,5,10-12H2,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOXBTUTWNPBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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